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molecular formula C10H13IN2 B1307758 1-(4-Iodophenyl)piperazine CAS No. 96530-59-5

1-(4-Iodophenyl)piperazine

Cat. No. B1307758
M. Wt: 288.13 g/mol
InChI Key: CFZRRGPCDUOJHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08481525B2

Procedure details

To a mixture of 1-(4-iodophenyl)piperazine (1.44 g, 5 mmol) and acetone (1.47 mL, 20 mmol) in DCE/THF (45 mL/15 mL) was added NaBH(OAc)3 (1.38 g, 6.5 mmol), followed by AcOH (0.5 mL). After addition, the resulting mixture was stirred O/N at rt. The reaction as quenched with sat. NaHCO3 (10 mL) and H2O (20 mL), and was then extracted with EtOAc (2×60 mL), dried over MgSO4 and concentrated to give the crude title compound as a light yellow solid (1.396 g, 85%). 1H NMR (400 MHz, DMSO-d6) δ 7.46 (d, J=8.4 Hz, 2H), 6.75 (d, J=8.8 Hz, 2H), 3.12-3.07 (m, 4H), 2.65 (p, J=6.5 Hz, 1H), 2.56-2.52 (m, 4H), 0.98 (d, J=6.4 Hz, 6H); MS ESI 330.9 [M+H]+, calcd. for [C13H19IN2+H]+ 331.1.
Quantity
1.44 g
Type
reactant
Reaction Step One
Quantity
1.47 mL
Type
reactant
Reaction Step One
Name
DCE THF
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
1.38 g
Type
reactant
Reaction Step Two
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]2)=[CH:4][CH:3]=1.[CH3:14][C:15]([CH3:17])=O.[BH-](OC(C)=O)(OC(C)=O)OC(C)=O.[Na+].CC(O)=O>ClCCCl.C1COCC1>[I:1][C:2]1[CH:3]=[CH:4][C:5]([N:8]2[CH2:13][CH2:12][N:11]([CH:15]([CH3:17])[CH3:14])[CH2:10][CH2:9]2)=[CH:6][CH:7]=1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
1.44 g
Type
reactant
Smiles
IC1=CC=C(C=C1)N1CCNCC1
Name
Quantity
1.47 mL
Type
reactant
Smiles
CC(=O)C
Name
DCE THF
Quantity
45 mL
Type
solvent
Smiles
ClCCCl.C1CCOC1
Step Two
Name
Quantity
1.38 g
Type
reactant
Smiles
[BH-](OC(=O)C)(OC(=O)C)OC(=O)C.[Na+]
Step Three
Name
Quantity
0.5 mL
Type
reactant
Smiles
CC(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred O/N at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
CUSTOM
Type
CUSTOM
Details
The reaction
CUSTOM
Type
CUSTOM
Details
as quenched with sat. NaHCO3 (10 mL) and H2O (20 mL)
EXTRACTION
Type
EXTRACTION
Details
was then extracted with EtOAc (2×60 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
IC1=CC=C(C=C1)N1CCN(CC1)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.396 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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